![molecular formula C8H6ClN3S B1490086 5-Chloro-2-(méthylthio)pyrido[4,3-D]pyrimidine CAS No. 1255099-52-5](/img/structure/B1490086.png)

5-Chloro-2-(méthylthio)pyrido[4,3-D]pyrimidine

Vue d'ensemble

Description

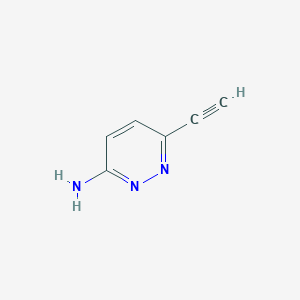

5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is a type of pyridopyrimidine, which is a class of compounds that have shown therapeutic interest . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs .

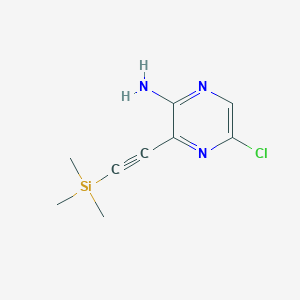

Synthesis Analysis

The synthesis of pyridopyrimidines involves various methods. For instance, the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gives a precursor which undergoes methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .Molecular Structure Analysis

The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine. There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions of pyridopyrimidines involve various processes. For example, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Applications De Recherche Scientifique

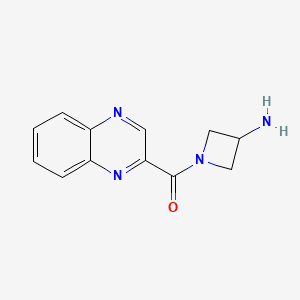

Composés squelettiques inhibiteurs de kinases

Ce composé sert d'intermédiaire polyvalent dans la synthèse d'inhibiteurs de kinases, qui sont essentiels pour cibler divers types de cancers. Les inhibiteurs de kinases interfèrent avec des kinases spécifiques qui régulent les fonctions cellulaires, telles que la signalisation cellulaire, la croissance et la division .

Activité antitumorale

Des dérivés de ce composé ont montré un potentiel d'inhibition de la dihydrofolate réductase (DHFR), une enzyme impliquée dans la synthèse de l'ADN. Cette inhibition peut conduire à des effets antitumoraux, comme démontré dans des études sur le carcinosarcome chez le rat .

Applications anti-inflammatoires

En chimie médicinale, des analogues de ce composé ont été synthétisés pour leurs propriétés anti-inflammatoires. Ces composés peuvent être utilisés pour développer de nouveaux traitements contre les maladies inflammatoires .

Chimie analytique

Science des matériaux

Synthèse de structures hétérocycliques

Il est également utilisé dans la synthèse de structures hétérocycliques bicycliques ortho-fusionnées, qui sont importantes dans la recherche et le développement pharmaceutiques .

Mécanisme D'action

Target of Action

Pyridopyrimidine derivatives have been studied for their therapeutic potential and have shown a broad spectrum of activities . They have been applied on a large scale in the medical and pharmaceutical fields .

Mode of Action

It is known that the introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule, likely by blocking the preferred pharmacophore through which p450 recognizes the compound .

Biochemical Pathways

Pyridopyrimidine derivatives have been studied for their effects on various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .

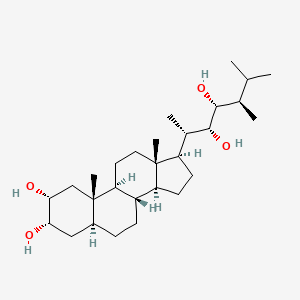

Pharmacokinetics

It is known that the degree of lipophilicity of a drug, ie, the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .

Result of Action

It is known that the introduction of a methyl group can suppress metabolism at the distant aniline portion of the molecule .

Safety and Hazards

While specific safety and hazards information for 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Orientations Futures

Pyridopyrimidines have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The future directions in this field could involve the development of new synthetic methods, exploration of different therapeutic targets, and the design of new selective, effective, and safe anticancer agents .

Analyse Biochimique

Biochemical Properties

5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. The inhibition of these kinases can affect various signaling pathways within the cell, leading to changes in cellular functions. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can bind to specific receptors on the cell surface, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering gene expression, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can impact various cellular processes, including cell growth, differentiation, and apoptosis (programmed cell death) .

Molecular Mechanism

At the molecular level, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity, particularly protein kinases. By binding to the active site of these enzymes, the compound prevents them from phosphorylating their target proteins, thereby disrupting signaling pathways. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can interact with DNA and RNA, affecting the transcription and translation processes that are essential for protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. It is crucial to determine the optimal dosage that maximizes the compound’s benefits while minimizing its risks .

Metabolic Pathways

5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These metabolic processes can influence the compound’s activity and efficacy. Additionally, 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine can affect metabolic flux and alter the levels of specific metabolites, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to different cellular compartments, such as the nucleus or mitochondria, where it exerts its effects. The distribution of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis. Understanding the subcellular localization of 5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine is crucial for elucidating its mechanism of action and potential therapeutic applications .

Propriétés

IUPAC Name |

5-chloro-2-methylsulfanylpyrido[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S/c1-13-8-11-4-5-6(12-8)2-3-10-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQLDJOSXAPLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C2C(=N1)C=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857154 | |

| Record name | 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255099-52-5 | |

| Record name | 5-Chloro-2-(methylsulfanyl)pyrido[4,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1490003.png)

![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)

![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)

![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)